Superior Systemic Exposure Following Oral Administration in Rats: Echinacoside vs. Acteoside and Isoacteoside
Echinacoside exhibits significantly higher systemic exposure than its closely related analogs acteoside and isoacteoside following oral administration in rats. At an equivalent oral dose of 20 mg/kg, echinacoside achieved an AUC0→∞ of 2759.3 ± 79.46 ng·h/mL, compared to 181.13 ± 20.55 ng·h/mL for acteoside and 87.0 ± 40.0 ng·h/mL for isoacteoside [1]. This corresponds to a 15.2-fold higher AUC for echinacoside relative to acteoside and a 31.7-fold higher AUC relative to isoacteoside. Additionally, echinacoside demonstrated a longer mean residence time (MRT) of 5.76 ± 2.59 h, versus 1.41 ± 0.13 h for acteoside, indicating prolonged circulation [1].
| Evidence Dimension | Systemic exposure (AUC0→∞) after oral administration |
|---|---|
| Target Compound Data | AUC0→∞: 2759.3 ± 79.46 ng·h/mL; MRT: 5.76 ± 2.59 h |
| Comparator Or Baseline | Acteoside: AUC0→∞ 181.13 ± 20.55 ng·h/mL; MRT 1.41 ± 0.13 h; Isoacteoside: AUC0→∞ 87.0 ± 40.0 ng·h/mL |
| Quantified Difference | Echinacoside AUC 15.2-fold higher than acteoside; 31.7-fold higher than isoacteoside; MRT 4.1-fold longer than acteoside |
| Conditions | Rats, 20 mg/kg oral gavage (ig), HPLC-UV detection |
Why This Matters
Higher systemic exposure and prolonged residence time make echinacoside a more favorable candidate for in vivo efficacy studies where sustained target engagement is required, despite its still-low absolute bioavailability.
- [1] Li M, et al. Table 2: Pharmacokinetic parameters of phenylethanoid glycosides. Foods. 2022;11(5):769. doi:10.3390/foods11050769 View Source
